molecular formula C24H21NO5S B2486042 1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872198-88-4

1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2486042
CAS No.: 872198-88-4
M. Wt: 435.49
InChI Key: WXEPGLGQYQFYJR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents at positions 1, 3, and 4. The benzyl group at position 1 and the 4-methoxybenzenesulfonyl moiety at position 3 distinguish it from other derivatives. The 6-methoxy group enhances solubility and may influence target binding. Pharmacologically, 1,4-dihydroquinolin-4-one derivatives exhibit antibacterial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-benzyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-29-18-8-11-20(12-9-18)31(27,28)23-16-25(15-17-6-4-3-5-7-17)22-13-10-19(30-2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPGLGQYQFYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester under acidic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit significant biological activities, including anti-inflammatory and anticancer properties. The methoxy and sulfonyl groups are known to enhance the compound's solubility and bioavailability, making it a candidate for drug development.

Recent studies have indicated that 1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one acts as an inhibitor of specific enzymes, notably phosphoinositide 4-kinase beta (PI4KB). Inhibitors of this enzyme are of great interest due to their role in various cellular processes and potential implications in cancer therapy.

Case Study: Inhibition of PI4KB

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated an IC50 value of approximately 76.3 nM against PI4KB, indicating potent inhibitory activity. This suggests that derivatives of this compound could be explored further for their therapeutic potential in managing diseases where PI4KB plays a critical role .

Antiviral Activity

Another promising application is in the field of antiviral research. Compounds similar to this compound have been evaluated for their ability to inhibit viral replication.

Table 2: Summary of Antiviral Activity Studies

Compound NameVirus TypeIC50 (nM)Reference
This compoundInfluenza A95.0
Related Quinazolinone DerivativeHepatitis C150.0

Therapeutic Potential in Calcification Disorders

The compound has also been investigated for its potential role in treating ectopic calcification disorders, such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. Its mechanism involves the inhibition of tissue non-specific alkaline phosphatase (TNAP), which is implicated in pathological calcification processes.

Case Study: TNAP Inhibition

A patent application highlighted the efficacy of similar compounds in inhibiting TNAP activity, suggesting that this compound could be developed as a therapeutic agent for conditions associated with ectopic calcification .

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Pharmacological Relevance

Table 1: Key Structural Features and Activities of Selected Analogues
Compound Name Position 1 Substituent Position 3 Substituent Position 6/7 Modifications Reported Activity Source
Target Compound Benzyl 4-Methoxybenzenesulfonyl 6-Methoxy Under investigation
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) Butyl 4-Methoxybenzoyl None Not specified
1-(2-Chlorobenzyl)-3-(4-isopropylphenyl)sulfonyl-6-methoxyquinolin-4-one 2-Chlorobenzyl 4-Isopropylbenzenesulfonyl 6-Methoxy Unknown
6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-7-(4-methylpiperazinyl)-1,4-dihydroquinolin-4-one Propyl 4-Methoxybenzenesulfonyl 6-Fluoro, 7-(4-methylpiperazinyl) Screening compound (biological target unspecified)
KN-93 Hydroxyethyl-benzylamine 4-Methoxybenzenesulfonyl N/A CaMKII inhibitor
Key Observations:
  • Position 1 : Alkyl (butyl, propyl) or aryl (benzyl) groups influence lipophilicity. The benzyl group in the target compound may enhance membrane permeability compared to alkyl chains .
  • Position 3 : Sulfonyl vs. acyl (benzoyl) groups modulate electron-withdrawing effects. Sulfonyl groups may improve metabolic stability and enzyme binding .
  • Position 6/7 : Methoxy or fluoro substituents affect solubility and electronic properties. Fluorine at position 6 (e.g., ) could enhance bioavailability via reduced metabolic degradation.

Pharmacological and Mechanistic Insights

  • Anti-bacterial Activity: Derivatives like APDQ230122 (3-acyl-2-phenylamino) target peptidoglycan biosynthesis in Streptococcus pneumoniae . The target compound’s sulfonyl group may interact with distinct bacterial targets.
  • Enzyme Inhibition : KN-93’s 4-methoxybenzenesulfonyl group is critical for CaMKII inhibition, while KN-92 (lacking a hydroxyethyl group) is inactive . This underscores the importance of substituent synergy in the target compound.
  • Anti-inflammatory Potential: Methoxy and sulfonyl groups are associated with reduced oxidative stress and cytokine modulation .

Physicochemical Properties

Table 2: Molecular Weight and Calculated Properties
Compound Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C24H21NO5S 435.49 g/mol ~3.2
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) C21H21NO3 335.40 g/mol ~2.8
6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-... C23H25FN2O4S 458.54 g/mol ~2.5
  • The target compound’s higher molecular weight and logP (vs.

Biological Activity

1-Benzyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzyl group, methoxy groups, and a sulfonyl moiety attached to a quinoline core. The synthesis typically involves multi-step organic reactions, including:

  • Pfitzinger Reaction : Formation of the quinoline core.
  • Benzylation : Introduction of the benzyl group via benzyl chloride.
  • Methoxylation : Methylation to add methoxy groups.
  • Sulfonylation : Addition of the sulfonyl group using sulfonyl chlorides.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions can modulate enzymatic activities and influence signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
  • Receptor Modulation : Potential interactions with receptors involved in various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed in vitro.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.

Case Studies

Several studies have investigated the biological activity of related quinoline derivatives, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited significant dose-dependent cytotoxicity, with an IC50 value comparable to established chemotherapeutics.
  • Study on Enzyme Inhibition :
    • Objective : Assess inhibition of acetylcholinesterase.
    • Findings : The compound showed competitive inhibition with a Ki value indicating strong binding affinity.
  • Study on Antimicrobial Properties :
    • Objective : Test against Gram-positive and Gram-negative bacteria.
    • Findings : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent.

Data Table

Biological ActivityMechanism/EffectReference
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialEffective against specific bacteria
Anti-inflammatoryInhibition of cytokine production

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